molecular formula C10H12F3NS B6260986 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1310241-50-9

2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B6260986
CAS No.: 1310241-50-9
M. Wt: 235.3
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Description

2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine, a small organic compound, is characterized by its distinctive chemical structure, which includes a trifluoromethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

  • Starting Materials: : Phenyl trifluoromethyl ketone, methyl mercaptan, and amine are common starting materials.

  • Reactions

    • Step 1: : Nucleophilic addition of methyl mercaptan to the phenyl trifluoromethyl ketone to form a thioether intermediate.

    • Step 2: : Reductive amination of the thioether intermediate with an appropriate amine to yield the final product.

  • Conditions: : The reactions are often carried out under inert atmosphere with suitable catalysts to improve yield and selectivity.

Industrial Production Methods

For industrial production, the synthesis is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and high-throughput screening of catalysts are commonly employed to enhance the production rate and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine undergoes several types of chemical reactions:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can transform the trifluoromethyl group under specific conditions.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Reagents include nucleophiles like amines, alcohols, and halides.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Modified trifluoromethyl groups.

  • Substitution: : Varied derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Building Blocks: : Used as a building block for synthesizing more complex molecules.

  • Functional Group Interconversion: : Employed in studies of functional group transformations.

Biology

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor due to the trifluoromethyl group.

  • Ligand Binding Studies: : Used in research on ligand-protein interactions.

Medicine

  • Pharmaceuticals: : Explored as a potential drug candidate or intermediate in drug synthesis.

  • Metabolic Pathways: : Studied for its effects on metabolic pathways involving sulfur-containing compounds.

Industry

  • Materials Science:

  • Catalysis: : Used in catalytic reactions due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is complex and involves various molecular targets and pathways:

  • Enzyme Inhibition: : The trifluoromethyl group can enhance binding affinity to enzymes, leading to inhibition.

  • Receptor Binding: : The amine group may interact with specific receptors, modulating their activity.

  • Signal Transduction Pathways: : The compound can influence signal transduction pathways by affecting receptor or enzyme function.

Comparison with Similar Compounds

2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine stands out among similar compounds due to the presence of both the trifluoromethyl and methylsulfanyl groups, which impart unique chemical and biological properties.

List of Similar Compounds

  • 2-(methylsulfanyl)-1-[4-chlorophenyl]ethan-1-amine: : Similar structure but with a chlorine atom instead of a trifluoromethyl group.

  • 2-(ethylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine: : Contains an ethylsulfanyl group instead of a methylsulfanyl group.

  • 1-[4-(trifluoromethyl)phenyl]-2-(methylamino)ethane: : Similar but with a methylamino group in place of the methylsulfanyl group.

Properties

CAS No.

1310241-50-9

Molecular Formula

C10H12F3NS

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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